4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate
Overview
Description
4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.11648630 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure
Studies on related compounds have demonstrated the role of hydrogen bonding in determining molecular structure and stability. For example, research on isomeric reaction products has shown that molecules can be linked into complex sheets or chains through N-H...N, N-H...O, and C-H...O hydrogen bonds, contributing to our understanding of molecular assembly and crystal formation (Portilla et al., 2007).
Organic Synthesis
Research in organic synthesis has explored the catalytic effects of metals in reactions, as well as the synthesis of novel organic compounds. For instance, competitive copper catalysis has been utilized in the condensation of primary nitro compounds with terminal alkynes to synthesize isoxazoles, providing insights into the synthesis of heterocyclic compounds and the influence of catalytic conditions on selectivity (Baglieri et al., 2016).
Materials Science
In materials science, the synthesis and study of compounds with specific molecular structures have implications for the development of new materials with desired properties. For example, the identification of new compounds from natural sources, such as the liverwort Trichocolea hatcheri, has implications for the discovery of new materials with potential applications in various industries (Baek et al., 1998).
Properties
IUPAC Name |
[4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-13-4-2-7-18-19(13)21(26)23(20(18)25)15-8-10-17(11-9-15)30-22(27)14-5-3-6-16(12-14)24(28)29/h2-6,8-13,18-19H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBGEBZVDYQPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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